N,N’-エチレンビス(ヨードアセトアミド)

概要

説明

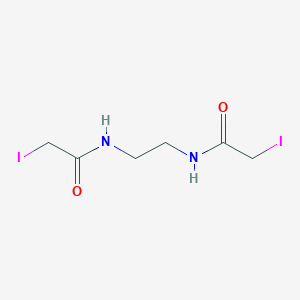

N,N’-Ethylenebis(iodoacetamide): is an organic compound with the chemical formula C6H10I2N2O2 and a molecular weight of 395.96. It appears as a colorless crystalline or crystalline powder and is soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide . This compound is primarily used as a crosslinking reagent in biochemical and organic synthesis, particularly for modifying protein structures by reacting with sulfhydryl groups to form disulfide bonds .

科学的研究の応用

Chemistry:

- Used as a crosslinking reagent in organic synthesis to modify molecular structures.

Biology:

- Employed in protein studies to investigate protein-protein interactions and conformational changes by forming disulfide bonds .

Medicine:

- Utilized in biochemical assays to study enzyme activities and protein functions by modifying sulfhydryl groups in proteins .

Industry:

作用機序

Target of Action

N,N’-Ethylenebis(iodoacetamide) is a homobifunctional sulfhydryl-reactive crosslinker . Its primary targets are proteins with sulfhydryl groups, such as tubulin .

Mode of Action

N,N’-Ethylenebis(iodoacetamide) interacts with its targets by reacting with the sulfhydryl groups in proteins to form disulfide bonds . This reaction changes the structure and activity of the protein molecules .

Biochemical Pathways

Given its interaction with tubulin, it can be inferred that it may affect microtubule dynamics and related cellular processes .

Result of Action

The result of N,N’-Ethylenebis(iodoacetamide)'s action is the alteration of the structure and activity of its target proteins . For instance, it has been used to conjugate groups in tubulin, thereby affecting the conformational state of the tubulin molecule .

Action Environment

For instance, it should be stored at 2-8℃ . Also, it should be handled with care as it may be irritating to the skin, eyes, and respiratory system .

生化学分析

Biochemical Properties

N,N’-Ethylenebis(iodoacetamide) primarily serves as a crosslinking reagent in biochemical and organic synthesis . It reacts with the thiol groups in proteins to form disulfide bonds, thereby altering the structure and activity of the protein molecules . This crosslinking action has broad applications in protein electrophoresis research, enzymatic reactions, and protein purification .

Cellular Effects

The effects of N,N’-Ethylenebis(iodoacetamide) on cells are largely due to its interaction with tubulin . Tubulin is a globular protein that is the main component of microtubules in cells. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport . By interacting with tubulin, N,N’-Ethylenebis(iodoacetamide) can influence these cellular processes .

Molecular Mechanism

The molecular mechanism of N,N’-Ethylenebis(iodoacetamide) involves its binding to the colchicine binding site of tubulin . This binding prevents the formation of the EBI: β-tubulin adduct, resulting in a decrease of the adduct band . This interaction inhibits tubulin polymerization, thereby affecting the structure and function of microtubules .

準備方法

Synthetic Routes and Reaction Conditions:

Step 1: Ethylenediamine is reacted with acetyl chloride to form N,N’-diacetamide hydrochloride.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the above steps on a larger scale, ensuring the purity and yield of the final product through controlled reaction conditions and purification processes.

化学反応の分析

Types of Reactions:

Substitution Reactions: N,N’-Ethylenebis(iodoacetamide) can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Crosslinking Reactions: It reacts with sulfhydryl groups in proteins to form disulfide bonds, altering the protein’s structure and activity.

Common Reagents and Conditions:

Reagents: Common reagents include iodide sources, acetyl chloride, and ethylenediamine.

Conditions: Reactions are typically carried out under basic conditions to facilitate the substitution and crosslinking processes.

Major Products:

類似化合物との比較

N,N’-Ethylenebis(stearamide): Used as a lubricant and anti-blocking agent.

N,N’-Ethylenebis(benzenesulfonamide): Utilized in polymer chemistry as a crosslinking agent.

N,N’-Ethylenebis(tetradecanamide): Applied in the production of plastics and rubbers as a processing aid.

Uniqueness:

生物活性

N,N'-Ethylenebis(iodoacetamide) (EBI) is a homobifunctional sulfhydryl-reactive crosslinker widely used in biochemical research for its ability to modify proteins through covalent bonding with thiol groups. This compound has garnered attention for its role in studying the conformational states of proteins, particularly tubulin, and its applications in drug discovery and proteomics.

- Chemical Formula : CHINO

- Molecular Weight : 395.96 g/mol

- CAS Number : 7250-43-3

- PubChem CID : 23678

EBI acts primarily by forming covalent bonds with cysteine residues in proteins, which can lead to crosslinking and stabilization of protein structures. This property is particularly useful in studying microtubules, where EBI can bind to specific cysteine residues on β-tubulin, providing insights into the binding sites for various drugs.

Tubulin Interaction

EBI's interaction with tubulin has been extensively studied. It specifically targets the colchicine-binding site on β-tubulin, allowing researchers to assess the binding affinities of various tubulin inhibitors. The covalent modification by EBI results in a detectable adduct that can be analyzed using techniques such as Western blotting and SDS-PAGE.

Table 1: Binding Affinity of Tubulin Inhibitors

| Drug | Binding Site | EBI Inhibition |

|---|---|---|

| Colchicine | Colchicine-binding | Yes |

| Vinblastine | Vinca-binding | No |

| Combretastatin A-4 | Colchicine-binding | Yes |

| Daunorubicin | Non-tubulin | No |

Proteomic Applications

In proteomics, EBI serves as a valuable tool for labeling and quantifying free cysteine residues in proteins. Its ability to crosslink proteins allows for the identification of protein-protein interactions and conformational changes under different conditions.

Case Study: Detection of Free Cysteines

A study employed EBI in conjunction with mass spectrometry to analyze monoclonal antibodies (mAbs). By labeling free cysteines with EBI, researchers could determine the relative abundance of free cysteines before and after denaturation processes, enhancing the understanding of mAb stability and aggregation tendencies .

In Vivo Studies

EBI's utility extends beyond in vitro assays; it has been utilized in live cell studies to investigate drug interactions with microtubules. For instance, the presence of colchicine was shown to inhibit EBI binding in living cells, providing insights into drug efficacy and cellular uptake mechanisms .

Concentration-Dependent Effects

Research indicates that the inhibition of EBI binding to tubulin is concentration-dependent. As demonstrated in experiments with various concentrations of colchicine and combretastatin A-4, higher concentrations significantly reduced EBI's ability to form adducts with β-tubulin .

特性

IUPAC Name |

2-iodo-N-[2-[(2-iodoacetyl)amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFPCLMBTQOMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CI)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222812 | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-43-3 | |

| Record name | N,N′-1,2-Ethanediylbis[2-iodoacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Ethylene-bis(iodoacetamide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。